7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one
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Description
7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.333. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
7-Hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one has been identified as having significant anticancer activity. For instance, a study by Galayev et al. (2015) synthesized novel 7-hydroxy-8-methyl-coumarins with various heterocyclic moieties. They discovered that one particular compound exhibited high antimitotic activity and was notably sensitive towards the Non-Small Cell Lung Cancer cell line HOP-92.
Cytotoxic and Antimicrobial Activities
Khan et al. (2003) and Khan et al. (2004) studied derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one, revealing that some compounds showed a high degree of cytotoxic activity, bactericidal activity, and potent antimicrobial properties against various pathogens (Khan et al., 2003), (Khan et al., 2004).
Molecular Modeling and Drug Development
Priscila Ivo Rubim de Santana et al. (2020) performed molecular modeling studies on chromene derivatives, suggesting their potential as DNA intercalators and leads for new anticancer drugs (Santana et al., 2020).
Antibacterial and Antifungal Agents
A range of chromene derivatives, including 7-hydroxy-2-oxo-2H-chromen-4-yl-acetic acid hydrazide, has been synthesized and evaluated for their antibacterial and antifungal activities, as explored in studies by Čačić et al. (2006) and Čačić et al. (2009) (Čačić et al., 2006), (Čačić et al., 2009).
Apoptosis Inducing Agents
Nagarsenkar et al. (2017) synthesized and evaluated a series of chromene-indolinone hybrids, which showed promising cytotoxic activity against various cancer cell lines and potential as apoptosis-inducing agents (Nagarsenkar et al., 2017).
Histamine Release Inhibition
Compounds derived from this compound have been found to significantly inhibit histamine release from rat peritoneal mast cells, suggesting potential applications in treating allergic reactions, as indicated by Iwata et al. (2004) (Iwata et al., 2004).
Properties
IUPAC Name |
7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-10-7-17(21)23-19-11(2)18(22)14(9-13(10)19)16-8-12-5-3-4-6-15(12)20-16/h3-9,20,22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKYTZMTQLDWCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=CC=CC=C4N3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.